molecular formula C17H15NO4 B5537924 2,6-dimethylphenyl 3-(3-nitrophenyl)acrylate

2,6-dimethylphenyl 3-(3-nitrophenyl)acrylate

Cat. No.: B5537924
M. Wt: 297.30 g/mol
InChI Key: OWXXBUFQPMAGFQ-MDZDMXLPSA-N
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Description

2,6-dimethylphenyl 3-(3-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.10010796 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Azo-Ester Dyes 2,6-Dimethylphenyl 3-(3-nitrophenyl)acrylate has been utilized in the synthesis and characterization of novel azo-ester dyes. A study by Kocaokutgen et al. (2005) focused on synthesizing and characterizing 2,6-dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate, revealing insights into its thermal behavior and crystal structure properties through various spectroscopic techniques (Kocaokutgen et al., 2005).

  • Reactions with Nucleophiles in Organic Synthesis In the field of organic synthesis, 2,6-dimethylphenyl compounds have been studied for their reactions with nucleophiles. Sami and Osman (1976) investigated the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides, leading to the production of various compounds, including tetrazines (Sami & Osman, 1976).

  • Polymer Synthesis and Application The use of dimethylphenyl acrylates in polymer synthesis and applications has been a topic of interest. For instance, Bian and Cunningham (2005) explored the nitroxide-mediated radical polymerizations of hydroxyethyl acrylate, which could have parallels in the polymerization behavior of similar acrylate compounds (Bian & Cunningham, 2005).

  • Photovoltaic and Optical Applications Research by Kim et al. (2006) on organic sensitizers for solar cell applications, involving compounds with structural similarities to 2,6-dimethylphenyl acrylates, demonstrates potential applications in photovoltaics and optoelectronics (Kim et al., 2006).

  • Thermosetting Polymer Development Fukuhara et al. (2004) investigated the development of new thermosetting polymers by oxidative coupling copolymerization, which included 2,6-dimethylphenol as a reactant. This research indicates the potential of 2,6-dimethylphenyl compounds in creating advanced materials (Fukuhara et al., 2004).

  • Electron Transport Material in Photorefractive Polymer Okamoto et al. (1999) synthesized a polymer containing a thioxanthene unit, which included an acrylate type monomer, highlighting the role of similar acrylates in developing photorefractive materials (Okamoto et al., 1999).

Properties

IUPAC Name

(2,6-dimethylphenyl) (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-12-5-3-6-13(2)17(12)22-16(19)10-9-14-7-4-8-15(11-14)18(20)21/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXBUFQPMAGFQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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